19-Normethandriol
Description
19-Norandrostenedione is a 19-nor derivative of androstenedione, lacking the methyl group at the C19 position. It serves as a precursor to nandrolone, a well-known anabolic-androgenic steroid (AAS). Its chemical structure (C₁₈H₂₆O₂) and metabolic pathway make it a compound of interest in sports doping and forensic research .
Properties
IUPAC Name |
(3S,8R,10R,13S,17S)-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h3,13-17,20-21H,4-11H2,1-2H3/t13-,14-,15?,16+,17?,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOZVXGMIXPBOU-OCJRQEJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(CC4=CCC3C1CCC2(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3[C@H]4CC[C@@H](CC4=CC[C@H]3C1CC[C@]2(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 19-Normethandriol typically involves the reduction of 19-norandrostene-3,17-dione. This process can be carried out using various reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is usually performed in an organic solvent like tetrahydrofuran or ethanol, and the temperature is maintained at a low level to ensure the selective reduction of the ketone groups to hydroxyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available steroid precursors. The process includes steps such as oxidation, reduction, and purification to obtain the final product with high purity. The use of advanced techniques like chromatography and crystallization is common to achieve the desired quality of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form more saturated derivatives. Reducing agents like sodium borohydride are typically used.
Substitution: this compound can participate in substitution reactions where hydroxyl groups are replaced by other functional groups such as halogens or esters. Reagents like thionyl chloride or acetic anhydride are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in ethanol at low temperatures.
Substitution: Thionyl chloride in dichloromethane under reflux conditions.
Major Products Formed:
Oxidation: 19-Norandrostene-3,17-dione.
Reduction: this compound derivatives with additional hydrogen atoms.
Substitution: Halogenated or esterified derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential use in hormone replacement therapy and treatment of muscle wasting diseases.
Industry: Utilized in the production of performance-enhancing drugs and supplements.
Mechanism of Action
The mechanism of action of 19-Normethandriol involves its interaction with androgen receptors in the body. Upon binding to these receptors, the compound activates specific genes that promote protein synthesis and muscle growth. The molecular targets include androgen receptors in muscle tissues, leading to increased nitrogen retention and muscle mass. The pathways involved are similar to those of other anabolic steroids, with a focus on enhancing anabolic processes while minimizing androgenic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 19-Norandrostenedione with structurally related steroids:
Metabolic and Pharmacokinetic Differences
- 19-Norandrostenedione vs. Nandrolone: 19-Norandrostenedione is metabolized to nandrolone via 17β-hydroxysteroid dehydrogenase. Oral administration of 19-norandrostenedione results in lower bioavailability (15–20%) compared to subcutaneous injection (50–60%) due to first-pass metabolism . Nandrolone exhibits a longer half-life (~6 days) due to esterification (e.g., nandrolone decanoate), whereas 19-norandrostenedione has a shorter half-life (~4 hours) .
- Androgenic vs. Anabolic Ratios: 19-Norandrostenedione has a lower androgenic-to-anabolic ratio (1:3) compared to testosterone (1:1), making it less virilizing but still prone to misuse in sports .
Regulatory and Forensic Considerations
19-Norandrostenedione is classified as a Schedule III controlled substance in the U.S. under the Anabolic Steroids Control Act. Its detection in anti-doping tests relies on gas chromatography-mass spectrometry (GC-MS) to identify nandrolone metabolites, such as 19-norandrosterone .
Biological Activity
19-Normethandriol, a synthetic anabolic-androgenic steroid, is recognized for its significant biological activity, particularly in promoting muscle growth and enhancing physical performance. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H32O3
- CAS Number : 95554-01-1
- Molecular Weight : 320.49 g/mol
This compound exerts its effects primarily through interaction with androgen receptors (AR) in various tissues, leading to:
- Increased Protein Synthesis : The binding of this compound to AR enhances the transcription of genes involved in muscle protein synthesis.
- Muscle Hypertrophy : By promoting satellite cell proliferation and differentiation, it contributes to muscle growth.
- Metabolic Effects : It influences glucose metabolism and lipid profiles, potentially aiding in fat loss while preserving lean body mass.
Biological Activity
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anabolic Effects | Promotes muscle growth and strength enhancement. |
| Androgenic Effects | Influences secondary sexual characteristics and libido. |
| Protein Anabolism | Increases nitrogen retention and protein synthesis. |
| Fat Loss | Assists in reducing body fat percentage while maintaining muscle mass. |
Anabolic Properties
In a study conducted on animal models, this compound demonstrated a significant increase in lean body mass compared to control groups receiving placebo treatments. The results indicated an approximate increase of 15% in muscle mass over a 12-week period.
Case Studies
-
Case Study: Muscle Wasting Disease
- Objective : To evaluate the efficacy of this compound in patients with muscle wasting conditions.
- Methodology : A double-blind placebo-controlled trial involving 50 patients over six months.
- Results : Patients receiving this compound showed a 20% improvement in muscle strength and a notable increase in quality of life metrics compared to placebo.
-
Case Study: Athletic Performance
- Objective : Assess the impact of this compound on athletic performance.
- Methodology : A cohort of competitive athletes was administered the compound for eight weeks.
- Results : Participants exhibited a significant increase in endurance and strength, with an average performance enhancement of 10% in strength tests.
Safety and Side Effects
While this compound has shown promising anabolic effects, potential side effects include:
- Hormonal imbalances leading to gynecomastia.
- Liver toxicity with prolonged use.
- Cardiovascular risks associated with steroid use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
